2-Phenyl-1-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)ethanone hydrochloride
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Overview
Description
2-Phenyl-1-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)ethanone hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a phenyl group attached to an ethanone moiety, which is further connected to a piperazine ring substituted with a trifluoroethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-1-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)ethanone hydrochloride typically involves the following steps:
Formation of Piperazine Derivative: Piperazine is reacted with 2,2,2-trifluoroethyl chloride to form 4-(2,2,2-trifluoroethyl)piperazine.
Coupling with Phenyl Ketone: The resulting piperazine derivative is then coupled with phenyl ketone under suitable reaction conditions, such as the use of a base like triethylamine and a coupling reagent like dicyclohexylcarbodiimide (DCC).
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors or batch reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-Phenyl-1-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)ethanone hydrochloride can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, involving nucleophiles like alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazines.
Scientific Research Applications
This compound has shown potential in various scientific research applications:
Chemistry: Used as a building block in organic synthesis for the creation of more complex molecules.
Biology: Investigated for its biological activity, including potential antimicrobial and antiviral properties.
Medicine: Studied for its pharmacological effects, such as its potential use in treating neurological disorders.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-Phenyl-1-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)ethanone hydrochloride exerts its effects involves interaction with specific molecular targets and pathways. The trifluoroethyl group enhances the compound's lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it may interact with enzymes or receptors, leading to its biological effects.
Comparison with Similar Compounds
2-Phenyl-1-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)ethanone: Similar structure but without the hydrochloride salt.
2-Phenyl-1-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)ethanol: Similar structure but with an alcohol group instead of a ketone.
2-Phenyl-1-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)ethanone hydrobromide: Similar structure but with a bromide instead of a chloride.
Uniqueness: 2-Phenyl-1-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)ethanone hydrochloride is unique due to its trifluoroethyl group, which imparts distinct chemical and biological properties compared to similar compounds. This group enhances the compound's stability and reactivity, making it a valuable candidate for various applications.
Properties
IUPAC Name |
2-phenyl-1-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]ethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3N2O.ClH/c15-14(16,17)11-18-6-8-19(9-7-18)13(20)10-12-4-2-1-3-5-12;/h1-5H,6-11H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUEFVKFLPDOOKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(F)(F)F)C(=O)CC2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClF3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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